molecular formula C21H18Cl2N4O2 B3559040 1-(4-Chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea

1-(4-Chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea

Cat. No.: B3559040
M. Wt: 429.3 g/mol
InChI Key: BOKXLFRFSYDESC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chlorophenyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea typically involves the reaction of 4-chloroaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product. Common solvents used in these reactions include dichloromethane, toluene, and ethanol. Catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like flow chemistry and microwave-assisted synthesis may be utilized to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)urea
  • 1-(4-Chlorophenyl)-3-(3-chlorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(4-nitrophenyl)urea

Uniqueness

1-(4-Chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea is unique due to the presence of multiple chlorophenyl groups and a carbamoylamino moiety, which may confer distinct chemical and biological properties compared to other urea derivatives

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O2/c1-13-2-7-18(26-20(28)24-16-8-3-14(22)4-9-16)12-19(13)27-21(29)25-17-10-5-15(23)6-11-17/h2-12H,1H3,(H2,24,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKXLFRFSYDESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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